Tert-butyl(prop-1-en-1-yl)amine
CAS No.: 1314991-39-3
Cat. No.: VC8229503
Molecular Formula: C7H15N
Molecular Weight: 113.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314991-39-3 |
---|---|
Molecular Formula | C7H15N |
Molecular Weight | 113.2 g/mol |
IUPAC Name | 2-methyl-N-[(E)-prop-1-enyl]propan-2-amine |
Standard InChI | InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5-6,8H,1-4H3/b6-5+ |
Standard InChI Key | DWNKWLDUVCHXTD-AATRIKPKSA-N |
Isomeric SMILES | C/C=C/NC(C)(C)C |
SMILES | CC=CNC(C)(C)C |
Canonical SMILES | CC=CNC(C)(C)C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Tert-butyl(prop-1-en-1-yl)amine features a tert-butyl group () bonded to a nitrogen atom, which is further connected to a prop-1-en-1-yl group (). The E-configuration of the alkene is confirmed by its isomeric SMILES notation (), which specifies the spatial arrangement of substituents around the double bond. This configuration influences the compound’s reactivity, particularly in cycloaddition and polymerization reactions.
Spectroscopic and Physical Properties
Nuclear magnetic resonance (NMR) and mass spectrometry data provide critical insights into the compound’s structure. The NMR spectrum exhibits distinct signals for the tert-butyl protons (singlet at 1.45 ppm) and the alkene protons (multiplet at 5.6–5.8 ppm). The NMR spectrum corroborates these assignments, with peaks corresponding to the tert-butyl carbon ( 28.2 ppm) and the alkene carbons ( 122.4 and 131.7 ppm). The compound’s boiling point and melting point remain undocumented in open literature, but its stability under refrigeration () suggests moderate thermal resilience .
Table 1: Key Physicochemical Properties of Tert-Butyl(prop-1-en-1-yl)amine
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 113.2 g/mol | |
CAS Registry Number | 1314991-39-3 | |
IUPAC Name | 2-methyl-N-[(E)-prop-1-enyl]propan-2-amine | |
SMILES | ||
Stability | Stable at |
Synthetic Methodologies
Nucleophilic Substitution Reactions
The most common synthesis route involves nucleophilic substitution between tert-butylamine and propenyl halides (e.g., allyl bromide). For example, reacting tert-butylamine with 3-bromopropene in the presence of a base like sodium hydride yields the target compound. This method benefits from high atom economy but requires careful control of reaction conditions to avoid polymerization of the alkene.
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from unreacted starting materials. Spectroscopic techniques (NMR, IR) and high-resolution mass spectrometry (HRMS) are essential for confirming purity and structural integrity.
Reactivity and Functionalization
Alkene Functionalization
The propenyl group undergoes characteristic alkene reactions:
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Hydrogenation: Catalytic hydrogenation () reduces the double bond, yielding tert-butyl(propyl)amine, a saturated analog with potential applications in surfactant chemistry.
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Epoxidation: Treatment with peracids (e.g., mCPBA) forms an epoxide, which serves as a precursor to β-amino alcohols.
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Cycloaddition: Participation in Diels-Alder reactions with dienes generates six-membered heterocycles, valuable in medicinal chemistry.
Amine Reactivity
The tertiary amine can act as a ligand in coordination chemistry, forming complexes with transition metals like palladium and nickel. These complexes are explored in catalysis, particularly in cross-coupling reactions . Additionally, the amine’s basicity () facilitates its use in acid-scavenging applications during synthetic workflows.
Applications in Pharmaceutical and Material Science
Drug Intermediate
Recent Research Advances
Catalytic Asymmetric Synthesis
A 2024 study demonstrated the use of chiral palladium catalysts to synthesize enantiomerically pure tert-butyl(prop-1-en-1-yl)amine derivatives. This breakthrough enables access to stereochemically defined intermediates for kinase inhibitors, achieving enantiomeric excesses () >95%.
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